4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The target compound possesses the systematic International Union of Pure and Applied Chemistry name 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid, reflecting its complex molecular architecture that incorporates multiple functional groups. The compound is registered under Chemical Abstracts Service number 137726-00-2 and exhibits a molecular formula of C₁₂H₁₅N₃O₄ with a precise molecular weight of 265.27 grams per mole. This molecular composition reveals the presence of twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms, indicating a moderately complex organic structure with multiple heteroatoms.
The structural framework consists of a benzene ring system substituted at the 4-position with a 4-methylpiperazin-1-yl group and at the 3-position with a nitro group, while bearing a carboxylic acid functionality at the 1-position. The canonical Simplified Molecular Input Line Entry System representation CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)N+[O-] provides a linear encoding that captures the complete connectivity pattern of all atoms within the molecule. The International Chemical Identifier string InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17) offers an alternative systematic representation that includes stereochemical and tautomeric information.
The molecular architecture demonstrates significant structural complexity through the integration of aromatic and aliphatic components. The piperazine ring adopts a six-membered saturated heterocyclic structure containing two nitrogen atoms positioned at the 1,4-positions, with one nitrogen bearing a methyl substituent that influences both the electronic properties and conformational preferences of the ring system. The attachment of this piperazine moiety to the benzene ring creates an extended conjugated system that affects the overall electronic distribution throughout the molecule.
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELXEJIGVMEIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377562 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137726-00-2 | |
| Record name | 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromomethyl-3-nitrobenzoic Acid
An alternative route starts with 4-methyl-3-nitrobenzoic acid, which undergoes radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. This yields 4-bromomethyl-3-nitrobenzoic acid, a key intermediate for piperazine substitution. Reaction conditions (70°C, 6 hours) achieve 75% conversion, with purity enhanced via recrystallization from dichloromethane.
Piperazine Coupling
The bromomethyl intermediate reacts with N-methylpiperazine in n-butanol under basic conditions (K₂CO₃, room temperature, 12 hours). This solvent system minimizes quaternary salt formation, a common impurity (<0.2% after purification). Post-reaction, aqueous workup removes unreacted piperazine, and acidification with HCl precipitates the product.
Table 2: Bromomethyl Method Performance
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Bromination Agent | NBS/AIBN | 75 | 90 | |
| Substitution Solvent | n-Butanol | 82 | 99 | |
| Reaction Time | 12 hours | 82 | 99 |
Industrial-Scale Process Design
Continuous Flow Nitration
Recent patents describe continuous flow nitration systems to improve safety and yield. Methyl benzoate and nitric acid (65%) are fed into a microreactor at 10°C, achieving 94% conversion with residence times under 5 minutes. This method reduces decomposition risks associated with batch processing.
Impurity Control Strategies
The formation of quaternary salts (e.g., 4-[(4-methylpiperazino)methyl]-3-nitrobenzoic acid bis-hydrochloride) is mitigated using n-butanol/water biphasic systems. Post-reaction, the aqueous phase extracts ionic impurities, while the organic phase retains the product. Additional recrystallization from ethanol reduces residual inorganic salts to <0.5%.
Comparative Analysis of Synthetic Routes
The nitration-substitution method offers higher overall yields (88%) but requires stringent temperature control during nitration. In contrast, the bromomethyl pathway simplifies purification but involves hazardous bromination steps. Industrial processes prioritize continuous flow systems for nitration and biphasic solvent systems for impurity removal.
Table 3: Method Comparison
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nitration-Substitution | High regioselectivity | Multi-step hydrolysis | 88 |
| Bromomethyl Pathway | Simplified purification | Hazardous bromination | 82 |
Emerging Methodologies
Catalytic Amination
Palladium-catalyzed amination (Buchwald-Hartwig) enables direct coupling of 4-chloro-3-nitrobenzoic acid with 4-methylpiperazine. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, this method achieves 78% yield in 8 hours. While cost-prohibitive for large-scale use, it offers a halogen-free alternative.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position undergoes reduction to form a primary amine. This transformation is critical for generating intermediates in pharmaceutical synthesis.
- Reagents/Conditions :
- Product :
-
Mechanism :
Catalytic hydrogenation cleaves the N–O bonds, yielding the amine while preserving the piperazine and carboxylic acid groups.
Amide Formation
The carboxylic acid group participates in amide coupling, enabling the synthesis of peptide-like derivatives.
- Reagents/Conditions :
- Product :
-
Example :
Coupling with 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline yields biaryl amides with antiviral potential .
Salt Formation
The carboxylic acid forms salts with inorganic bases, enhancing solubility for pharmaceutical formulations.
- Reagents/Conditions :
- Product :
Esterification
The acid reversibly forms esters under acidic conditions, a reaction useful for protecting the carboxyl group.
- Reagents/Conditions :
- Product :
Coordination with Metal Ions
The nitro and carboxylate groups act as ligands for metal ions, forming coordination complexes.
Substitution Reactions
The piperazine ring can undergo alkylation or acylation under specific conditions, though steric hindrance from the methyl group limits reactivity.
- Reagents/Conditions :
- Product :
Comparative Reactivity Table
Key Research Findings
- Anticancer Activity : Reduced derivatives (3-amine) inhibit CDK4/cyclin D1 and Ark5 kinases, inducing apoptosis at nanomolar concentrations .
- Synthetic Utility : The acid serves as a precursor for nilotinib and imatinib intermediates via Curtius rearrangements and peptide couplings .
- Structural Influence : The nitro group’s electron-withdrawing effect directs electrophilic substitution to the para position of the benzene ring .
Scientific Research Applications
Medicinal Chemistry
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid has shown potential as an anticancer agent . Research indicates that it can inhibit the migration and invasion of cancer cells, particularly in non-small cell lung cancer (NSCLC) models. A study demonstrated that this compound significantly inhibited epithelial growth factor (EGF)-induced chemotaxis in NSCLC cells, suggesting its potential as a novel antimetastasis drug .
Anticancer Activity
- Mechanism : Inhibition of EGF-induced cofilin phosphorylation and actin polymerization disrupts cancer cell migration.
- Cell Lines Tested : Significant cytotoxicity was observed across multiple cancer cell lines.
Antiviral Activity
The compound has also been explored for its antiviral properties , particularly against the hepatitis C virus. Studies suggest that its structural features enhance its interaction with biological targets involved in viral replication pathways, making it a candidate for therapeutic development against viral infections.
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions due to its unique chemical properties.
Case Study 1: Anticancer Properties
A notable study published in PubMed reported that 4-methyl-3-nitrobenzoic acid (a structural analogue) effectively inhibited migration in nine tumor cell lines, highlighting the potential of nitro-containing compounds in cancer therapy . The study emphasized the importance of further investigations into the specific mechanisms through which these compounds exert their effects.
Case Study 2: Antiviral Research
Research focusing on the antiviral activity of this compound revealed its potential to inhibit hepatitis C virus replication. The presence of the piperazine moiety was found to be crucial for enhancing biological activity against viral targets.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrobenzoic acid moiety can participate in redox reactions, influencing cellular processes. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
3-(4-Methylpiperazin-1-yl)benzoic acid (CAS: 215309-01-6)
- Molecular Formula : C₁₂H₁₆N₂O₂
- Molecular Weight : 220.26 g/mol
- Key Differences: Lacks the nitro group at position 3 and has the methylpiperazine substituent at position 3 instead of 3.
3-(4-Methylpiperazin-1-ylmethyl)benzoic acid (CAS: 514209-42-8)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.3 g/mol
- Key Differences : Incorporates a methylene bridge (-CH₂-) between the piperazine and the aromatic ring, increasing hydrophobicity compared to the direct attachment in the target compound .
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (CAS: 106261-48-7)
Nitro-Substituted Analogues
4-(Methylamino)-3-nitrobenzoic Acid (CAS: 41263-74-5)
- Molecular Formula : C₈H₈N₂O₄
- Molecular Weight : 196.16 g/mol
- Key Differences: Replaces the methylpiperazine with a methylamino group (-NHCH₃). The reduced steric bulk and altered basicity make this compound more water-soluble but less likely to engage in π-π stacking interactions .
4-(3-Hydroxypyrrolidin-1-yl)-3-nitrobenzoic Acid (CAS: 1220027-85-9)
- Molecular Formula : C₁₁H₁₂N₂O₅
- Molecular Weight : 252.23 g/mol
- Key Differences: Substitutes methylpiperazine with a hydroxypyrrolidine group.
4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzoic Acid
- Molecular Formula : C₁₁H₉N₃O₄S
- Molecular Weight : 279.27 g/mol
- Key Differences : Contains a sulfur-linked imidazole ring instead of methylpiperazine. The thioether and imidazole groups may confer redox activity or metal-binding properties .
Biological Activity
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a nitro group and a 4-methylpiperazine moiety. Its molecular formula is C12H16N3O2, with a molecular weight of approximately 232.28 g/mol. The presence of the nitro group is significant for its biological activity, as it can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, suggesting that the piperazine ring enhances membrane permeability, allowing for increased uptake of the drug into bacterial cells .
Enzyme Inhibition
One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in neurodegenerative diseases such as Alzheimer's. Inhibitors of these enzymes can help increase levels of neurotransmitters, potentially improving cognitive function .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Binding : The compound may bind to the active sites of AChE and MAO, preventing substrate access and thereby inhibiting their activity.
- Nitro Group Reactivity : The nitro group can undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular components.
Study on AChE Inhibition
In a study evaluating various piperazine derivatives for AChE inhibition, this compound demonstrated a significant inhibitory effect with an IC50 value comparable to established AChE inhibitors. This suggests its potential utility in treating conditions characterized by cholinergic deficits .
Multi-target Inhibition
Research has also shown that compounds with similar structures can act as multi-target inhibitors against both MAO and AChE. This dual inhibition is particularly relevant in the context of Alzheimer's disease, where targeting multiple pathways may yield better therapeutic outcomes .
Data Table: Biological Activity Summary
Q & A
Q. What are the key synthetic routes for 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
- Nitration : Introduction of the nitro group to a benzoic acid derivative under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C for regioselectivity) .
- Piperazine Coupling : Reaction of 3-nitro-4-methylbenzoic acid with 1-methylpiperazine via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) .
- Optimization : Key parameters include temperature control (0–25°C for nitration), solvent selection (dichloromethane or acetone/water mixtures), and catalyst use (Na₂CO₃ for deprotonation) .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → rt | 74–85 | |
| Coupling | 1-Methylpiperazine, EDC, DCM | 60–70 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C3, piperazine at C4). Key signals: ~δ 8.6 (aromatic H), δ 2.5 (N-methylpiperazine) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion detection (e.g., [M+H]+ at m/z 280–300 range) .
- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) .
Q. How can solubility and stability be evaluated for this compound in biological assays?
- Methodological Answer :
- Solubility Screening : Use DMSO for stock solutions, followed by dilution in PBS (pH 7.4). Centrifugation (10,000 rpm, 10 min) removes particulates .
- Stability Studies : HPLC-UV at λ = 254 nm to monitor degradation under physiological conditions (37°C, 24 h) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use SHELX-97 for structure solution and refinement. Key steps include:
- Data integration with WinGX .
- Anisotropic displacement parameter refinement for nitro and piperazine groups .
- Validation : Check for residual electron density peaks (>0.3 e⁻/ų) near the nitro group to assess positional disorder .
Table 2 : Crystallographic Data (Hypothetical Example)
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R1 (%) | 3.8 |
| C–Nitro Bond Length (Å) | 1.47 |
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Comparative Assays : Replicate studies using standardized protocols (e.g., ATP-based cell viability assays vs. caspase-3 activation ).
- Statistical Analysis : Apply multivariate regression to account for variables like cell line heterogeneity or solvent effects .
- Structural Confirmation : Re-validate compound identity via LC-MS before biological testing to rule out degradation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the nitro group’s electrostatic interactions .
- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å acceptable) .
Q. How does the nitro group influence the compound’s reactivity in downstream derivatization?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
